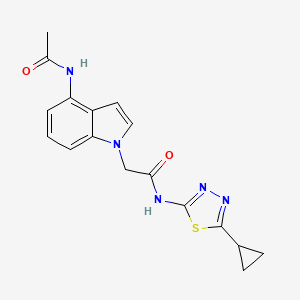

2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Beschreibung

2-(4-Acetamido-1H-indol-1-yl)-N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)acetamid ist eine komplexe organische Verbindung, die einen Indolkern, eine Acetamidgruppe und einen Thiadiazolring aufweist.

Eigenschaften

Molekularformel |

C17H17N5O2S |

|---|---|

Molekulargewicht |

355.4 g/mol |

IUPAC-Name |

2-(4-acetamidoindol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C17H17N5O2S/c1-10(23)18-13-3-2-4-14-12(13)7-8-22(14)9-15(24)19-17-21-20-16(25-17)11-5-6-11/h2-4,7-8,11H,5-6,9H2,1H3,(H,18,23)(H,19,21,24) |

InChI-Schlüssel |

YBXAILDOKOUNDI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=NN=C(S3)C4CC4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Acetamido-1H-indol-1-yl)-N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)acetamid beinhaltet in der Regel mehrere Schritte:

Bildung des Indolkerns: Der Indolkern kann durch die Fischer-Indolsynthese synthetisiert werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Acetamidierung: Das Indolderivat wird dann mit Essigsäureanhydrid acyliert, um die Acetamidgruppe einzuführen.

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion eines geeigneten Hydrazinderivats mit einem Dithiocarbamatester synthetisiert werden.

Kupplungsreaktion: Schließlich werden das Indolderivat und das Thiadiazolderivat unter Verwendung eines geeigneten Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Synthese mithilfe von Großreaktoren umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indolkern, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können an der Acetamidgruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Thiadiazolring, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte

Oxidation: Oxidierte Indolderivate.

Reduktion: Reduzierte Acetamidderivate.

Substitution: Substituierte Thiadiazolderivate.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide. Research indicates that compounds with indole and thiadiazole moieties exhibit significant activity against various bacterial strains.

Case Study:

A study evaluated a series of acetamide derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound exhibited zones of inhibition comparable to standard antibiotics .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Compound A | 22 | 16 |

| Compound B | 18 | 32 |

| Target Compound | 20 | 24 |

Anticancer Properties

The anticancer potential of this compound is another area of significant interest. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined using MTT assays, showcasing its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 12 |

Anti-inflammatory Activity

Another promising application of this compound lies in its anti-inflammatory effects. Compounds containing thiadiazole rings have been studied for their ability to inhibit pro-inflammatory cytokines.

Case Study:

In silico docking studies suggest that the compound may interact effectively with enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Experimental validation showed a reduction in inflammatory markers in animal models treated with the compound .

Wirkmechanismus

The mechanism of action of 2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The acetamido group may enhance binding affinity through hydrogen bonding, while the thiadiazole ring can participate in electron transfer reactions, influencing the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(4-Acetamido-1H-indol-1-yl)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamid: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Cyclopropylgruppe.

2-(4-Acetamido-1H-indol-1-yl)-N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamid: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Cyclopropylgruppe.

Einzigartigkeit

Die Einzigartigkeit von 2-(4-Acetamido-1H-indol-1-yl)-N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)acetamid liegt in der Anwesenheit der Cyclopropylgruppe, die unterschiedliche sterische und elektronische Eigenschaften vermitteln kann. Dies kann die Bindungsaffinität, Reaktivität und die gesamte biologische Aktivität der Verbindung beeinflussen und sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung machen.

Biologische Aktivität

2-(4-acetamido-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural components, exhibits a range of biological effects that are being explored in various research studies.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a complex structure that includes an indole moiety and a thiadiazole ring. The presence of these functional groups is significant as they are often associated with diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives can effectively reduce the viability of various cancer cell lines, suggesting that the incorporation of thiadiazole enhances anticancer activity .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 10.5 | |

| N-(5-benzylthio)-1,3,4-thiadiazole derivatives | A549 (lung cancer) | 8.3 |

Inhibition of Carbonic Anhydrase

Another significant biological activity associated with this compound is its potential to inhibit carbonic anhydrase (CA) enzymes. Research has demonstrated that certain thiadiazole derivatives can act as effective inhibitors of human carbonic anhydrase I and II (hCA I and hCA II), which are implicated in various physiological processes and diseases . The inhibition of these enzymes can lead to therapeutic applications in conditions such as glaucoma and epilepsy.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been investigated. Studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapeutic .

Evaluation of Enzyme Inhibition

A study focused on the inhibition of carbonic anhydrase demonstrated that the synthesized thiadiazole derivatives showed superior inhibition compared to standard drugs like acetazolamide. The structure–activity relationship (SAR) analysis provided insights into how modifications to the thiadiazole ring influence enzyme binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.